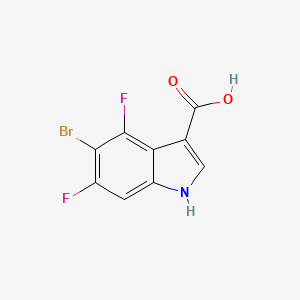

5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid

CAS No.:

Cat. No.: VC20121272

Molecular Formula: C9H4BrF2NO2

Molecular Weight: 276.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4BrF2NO2 |

|---|---|

| Molecular Weight | 276.03 g/mol |

| IUPAC Name | 5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H4BrF2NO2/c10-7-4(11)1-5-6(8(7)12)3(2-13-5)9(14)15/h1-2,13H,(H,14,15) |

| Standard InChI Key | IPHFYBUQMBXDOK-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=C(C(=C1F)Br)F)C(=CN2)C(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Architecture

5-Bromo-4,6-difluoro-1H-indole-3-carboxylic acid belongs to the indole alkaloid class, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole moiety. The substitution pattern includes bromine at the C5 position, fluorine atoms at C4 and C6, and a carboxylic acid group at C3 (Table 1). This arrangement creates a polarized electronic environment, with the electron-withdrawing halogens and carboxylic acid group influencing reactivity and intermolecular interactions .

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1638764-78-9 |

| Molecular Formula | C₉H₄BrF₂NO₂ |

| Molecular Weight | 276.03 g/mol |

| Purity | ≥97% (HPLC) |

| Key Functional Groups | Bromine (C5), Fluorine (C4, C6), Carboxylic Acid (C3) |

Synthesis and Manufacturing

Industrial production of this compound, as exemplified by MolCore BioPharmatech, emphasizes high-purity synthesis under ISO-certified conditions . While detailed proprietary protocols remain undisclosed, analogous indole derivatization strategies provide insights into potential synthetic routes. For instance, the N-acylation of 5-bromo-1H-indole-3-carbaldehyde using acyl chlorides in anhydrous DMF, as demonstrated for related iodobenzoyl-indole hybrids, could be adapted to introduce the carboxylic acid moiety via subsequent oxidation or hydrolysis . Reaction parameters such as temperature (−10°C to room temperature), solvent polarity, and stoichiometric control over sodium hydride (used as a base) are critical for minimizing side reactions and achieving yields >50% .

Structural and Crystallographic Insights

Conformational Analysis

X-ray crystallography of structurally analogous indole derivatives reveals non-coplanar arrangements between the indole core and substituent groups due to steric and electronic effects. For example, in 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, the dihedral angle between the indole and iodobenzene rings measures 84.7°, attributed to steric hindrance from the carbonyl and iodine groups . In 5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid, the fluorine atoms at C4 and C6 likely induce similar torsional strain, disrupting planarity and influencing packing efficiency in the solid state.

Bond Length and Electronic Effects

The carboxylic acid group at C3 participates in resonance with the indole nitrogen, shortening the C3–N1 bond to approximately 1.38–1.42 Å, as observed in related N-acylated indoles . This conjugation stabilizes the molecule’s electronic structure, enhancing its acidity (predicted pKa ~3–4) and solubility in polar aprotic solvents. Additionally, the electron-withdrawing bromine and fluorine atoms deactivate the indole ring toward electrophilic substitution, directing further functionalization to specific positions.

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

The compound’s multifunctional design makes it a versatile intermediate in API synthesis. The carboxylic acid group enables conjugation via amide or ester linkages, while the halogens serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). For example, palladium-catalyzed coupling of the bromine site with aryl boronic acids could yield biaryl structures common in kinase inhibitors .

Biological Activity

Indole derivatives are renowned for their diverse pharmacological profiles, including antiviral, anticancer, and anti-inflammatory effects. The presence of fluorine enhances membrane permeability and metabolic stability, while bromine contributes to hydrophobic interactions with target proteins. Although specific bioactivity data for this compound remain limited, structurally similar 5-bromoindole-3-carboxylic acids have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) .

Industrial and Regulatory Considerations

Manufacturing Standards

MolCore BioPharmatech produces this compound under ISO guidelines, ensuring batch-to-batch consistency and purity ≥97% . Quality control protocols likely include HPLC for purity assessment, NMR for structural verification, and mass spectrometry for molecular weight confirmation.

Future Research Directions

Expanding Synthetic Methodologies

Developing greener synthesis routes, such as aqueous-phase reactions or catalytic methods using ionic liquids, could reduce reliance on volatile organic solvents like DMF . Additionally, photochemical or electrochemical approaches may offer regioselective functionalization opportunities.

Target Identification and Drug Discovery

High-throughput screening campaigns are needed to elucidate this compound’s bioactivity across disease-relevant targets. Computational modeling (e.g., molecular docking) could prioritize targets such as tyrosine kinases or G-protein-coupled receptors (GPCRs) based on structural homology to known indole-based drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume